molecular formula C8H11ClN2O2 B1421839 2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide CAS No. 1258652-47-9

2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide

Cat. No.: B1421839
CAS No.: 1258652-47-9
M. Wt: 202.64 g/mol
InChI Key: ZRUXRCFTNFGGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide is a chemical compound with the molecular formula C8H11ClN2O2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound features a chloroacetamide group and an oxazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide typically involves the reaction of dimethyl oxazole with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

[ \text{Dimethyl oxazole} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The reaction mixture is typically stirred and maintained at a specific temperature to facilitate the reaction. After completion, the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the acetamide group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of reduced oxazole derivatives.

Scientific Research Applications

2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or modification of proteins, thereby exerting its biological effects. The oxazole ring may also contribute to its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N,N-dimethylacetamide: Similar in structure but lacks the oxazole ring.

    N,N-dimethyl-2-chloroacetamide: Another related compound with similar reactivity.

    2-chloro-N-(oxazol-4-ylmethyl)acetamide: Similar but with different substituents on the oxazole ring.

Uniqueness

2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide is unique due to the presence of both the chloroacetamide group and the dimethyl oxazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-5-7(6(2)13-11-5)4-10-8(12)3-9/h3-4H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUXRCFTNFGGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.